molecular formula C16H23F2N3S B4388021 N-(3,5-difluorophenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea

N-(3,5-difluorophenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea

Cat. No. B4388021
M. Wt: 327.4 g/mol
InChI Key: ASXZWDYWFDMNBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-difluorophenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea, also known as DFTU, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the thiourea family and has been found to have a wide range of biochemical and physiological effects.

Scientific Research Applications

N-(3,5-difluorophenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea has been widely studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that N-(3,5-difluorophenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea has anti-cancer properties and can inhibit the growth of cancer cells. Other areas of research include the treatment of neurological disorders, such as Alzheimer's disease, and the development of new drugs for the treatment of infectious diseases.

Mechanism of Action

The mechanism of action of N-(3,5-difluorophenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea is not fully understood, but studies have shown that it inhibits the activity of certain enzymes and proteins in the body. This inhibition can lead to a wide range of biochemical and physiological effects, including anti-inflammatory and anti-cancer properties.
Biochemical and Physiological Effects
N-(3,5-difluorophenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea has been found to have a wide range of biochemical and physiological effects. Studies have shown that it can inhibit the activity of certain enzymes and proteins in the body, leading to anti-inflammatory and anti-cancer properties. In addition, N-(3,5-difluorophenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea has been found to have neuroprotective effects and can improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

N-(3,5-difluorophenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea has several advantages for use in lab experiments. It is a readily available compound that can be synthesized in high yield and purity. In addition, it has been extensively studied for its potential applications in scientific research. However, there are also limitations to its use in lab experiments. N-(3,5-difluorophenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea is a relatively new compound, and its mechanism of action is not fully understood. In addition, more research is needed to determine its safety and efficacy for use in humans.

Future Directions

There are several future directions for research on N-(3,5-difluorophenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea. One area of research is in the development of new drugs for the treatment of cancer and other diseases. Another area of research is in the development of new methods for synthesizing N-(3,5-difluorophenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea and other thiourea compounds. Finally, more research is needed to determine the safety and efficacy of N-(3,5-difluorophenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea for use in humans.
Conclusion
In conclusion, N-(3,5-difluorophenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea is a promising compound for use in scientific research. Its synthesis method has been optimized for high yield and purity, and it has been extensively studied for its potential applications in the treatment of cancer, neurological disorders, and infectious diseases. While there are limitations to its use in lab experiments, there are also many future directions for research on N-(3,5-difluorophenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea. With further research, N-(3,5-difluorophenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea may prove to be a valuable tool in the development of new drugs and treatments for a wide range of diseases.

properties

IUPAC Name

1-(3,5-difluorophenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23F2N3S/c1-15(2)8-13(9-16(3,4)21-15)20-14(22)19-12-6-10(17)5-11(18)7-12/h5-7,13,21H,8-9H2,1-4H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASXZWDYWFDMNBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC(=S)NC2=CC(=CC(=C2)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23F2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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